molecular formula C14H17N3O B11871284 7-(4-Methoxybenzyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine CAS No. 1075728-83-4

7-(4-Methoxybenzyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine

Cat. No.: B11871284
CAS No.: 1075728-83-4
M. Wt: 243.30 g/mol
InChI Key: ZORCBEYHICEHHO-UHFFFAOYSA-N
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Description

7-(4-Methoxybenzyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine is a heterocyclic compound that has garnered significant interest in the fields of medicinal and pharmaceutical chemistry. This compound features a unique structure that combines an imidazo[1,5-a]pyrazine core with a 4-methoxybenzyl substituent, making it a valuable scaffold for drug discovery and development.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-(4-Methoxybenzyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-methoxybenzylamine with a suitable diketone or ketoester, followed by cyclization using a dehydrating agent such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA). The reaction is usually carried out under reflux conditions to ensure complete cyclization .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the process. Additionally, green chemistry approaches, such as the use of environmentally benign solvents and catalysts, are being explored to make the production process more sustainable .

Chemical Reactions Analysis

Types of Reactions: 7-(4-Methoxybenzyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: KMnO4, CrO3, H2O2

    Reduction: NaBH4, LiAlH4

    Substitution: Alkyl halides, acyl chlorides, bases like NaOH or KOH

Major Products: The major products formed from these reactions include various substituted derivatives of the original compound, which can be further explored for their biological and chemical properties .

Mechanism of Action

The mechanism of action of 7-(4-Methoxybenzyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine involves its interaction with specific molecular targets. For instance, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic transmission. This action is beneficial in conditions where cholinergic deficits are observed, such as in Alzheimer’s disease .

Comparison with Similar Compounds

Uniqueness: 7-(4-Methoxybenzyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxybenzyl group enhances its lipophilicity and ability to cross biological membranes, making it a valuable scaffold for drug development .

Properties

CAS No.

1075728-83-4

Molecular Formula

C14H17N3O

Molecular Weight

243.30 g/mol

IUPAC Name

7-[(4-methoxyphenyl)methyl]-6,8-dihydro-5H-imidazo[1,5-a]pyrazine

InChI

InChI=1S/C14H17N3O/c1-18-14-4-2-12(3-5-14)9-16-6-7-17-11-15-8-13(17)10-16/h2-5,8,11H,6-7,9-10H2,1H3

InChI Key

ZORCBEYHICEHHO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CN2CCN3C=NC=C3C2

Origin of Product

United States

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